molecular formula C11H17NO2 B12872419 5-(Dipropylamino)furan-2-carbaldehyde CAS No. 919288-06-5

5-(Dipropylamino)furan-2-carbaldehyde

Cat. No.: B12872419
CAS No.: 919288-06-5
M. Wt: 195.26 g/mol
InChI Key: BCQUFMWHUGCHDU-UHFFFAOYSA-N
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Description

5-(Dipropylamino)furan-2-carbaldehyde is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound belongs to a class of 5-amino-furan-2-carbaldehyde derivatives whose structural analogs have demonstrated significant research value. For instance, closely related compounds serve as key intermediates in the synthesis of novel tubulin polymerization inhibitors, which are investigated for their potential as anticancer agents . Furthermore, furan-carbaldehyde derivatives have been identified as effective blockers of the Aquaporin-1 (AQP1) cation conductance, a target explored for reducing red blood cell sickling in models of sickle cell disease . The molecular framework of this compound also allows for further functionalization via reactions such as the Meerwein arylation, enabling the synthesis of more complex 5-aryl furan derivatives for various applications . As a versatile scaffold, this compound is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919288-06-5

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

5-(dipropylamino)furan-2-carbaldehyde

InChI

InChI=1S/C11H17NO2/c1-3-7-12(8-4-2)11-6-5-10(9-13)14-11/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

BCQUFMWHUGCHDU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC=C(O1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dipropylamino)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with dipropylamine under specific conditions.

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Dipropylamino)furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

5-(Dipropylamino)furan-2-carbaldehyde serves as a precursor for the synthesis of various biologically active compounds. Its structure allows it to participate in reactions that yield derivatives with potential therapeutic effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of furan-2-carbaldehyde exhibit notable antibacterial and antifungal properties. For instance, thiosemicarbazone derivatives synthesized from furan-2-carbaldehyde have shown significant activity against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans . The synthesis of these derivatives involves the condensation of thiosemicarbazide with furan-2-carbaldehyde, leading to compounds that possess varying degrees of cytotoxicity and antimicrobial efficacy.

Antitumor Properties

Research indicates that compounds derived from this compound may exhibit antitumor activity. For example, certain synthesized thiosemicarbazones have demonstrated significant antiproliferative effects against cancer cell lines, with IC50 values indicating potent cytotoxicity . These findings highlight the potential of this compound in developing new anticancer agents.

Material Science Applications

This compound can also be utilized in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. The furan ring system contributes to the electronic properties necessary for these applications.

Synthesis of Conductive Polymers

The compound can be polymerized to form conductive materials that are crucial in electronics. Its ability to undergo various chemical transformations allows it to be integrated into polymer matrices, enhancing their conductivity and stability .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methodologies, including:

  • Aldol Condensation : This method involves the reaction between furan derivatives and appropriate aldehydes or ketones under basic conditions.
  • Oxidative Reactions : Utilizing oxidants to convert less functionalized furan derivatives into more reactive forms like this compound.

These synthetic routes not only enhance the yield but also allow for the introduction of various functional groups that can modify the compound's properties for specific applications.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

StudyApplicationFindings
AntimicrobialDerivatives showed significant antibacterial activity against Staphylococcus aureus (MIC = 1 μg/mL).
AntitumorCertain thiosemicarbazones exhibited IC50 values as low as 13.36 μM against specific cancer cell lines.
Material ScienceDemonstrated potential for use in conductive polymers for electronic applications.

Mechanism of Action

The mechanism of action of 5-(Dipropylamino)furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dipropylamino group can interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Electronic Effects :

  • Electron-donating groups (e.g., dipropylamino, methoxymethyl): Increase electron density on the furan ring, enhancing nucleophilicity for reactions like aldol condensations .
  • Electron-withdrawing groups (e.g., nitro, chloro): Reduce electron density, favoring electrophilic substitution or stabilizing intermediates .

Thermodynamic and Physical Properties

Thermodynamic studies on nitro-substituted analogs reveal significant differences:

Compound Name ΔH sublimation (kJ/mol) ΔG sublimation (298 K, kJ/mol) Reference
5-(4-Nitrophenyl)furan-2-carbaldehyde 98.3 89.5
5-(2-Nitrophenyl)furan-2-carbaldehyde 95.1 87.2

The dipropylamino group, being bulkier and less polar than nitro substituents, likely reduces sublimation enthalpy and increases solubility in organic solvents.

Biological Activity

5-(Dipropylamino)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula : C11H15N1O2
  • Molecular Weight : 193.25 g/mol
  • CAS Number : 87633-24-7

Biological Activities

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity
    • Exhibits notable antibacterial properties against several strains of bacteria.
    • A study reported a minimum inhibitory concentration (MIC) of 1 μg/mL against Staphylococcus aureus .
    • Additional tests indicated moderate activity against Escherichia coli and Candida albicans, with MIC values ranging from 5 to 10 μg/mL depending on the formulation .
  • Antitumor Activity
    • In vitro studies demonstrated significant cytotoxicity against various cancer cell lines.
    • The compound showed an IC50 value of approximately 13.36 μM against the HuTu80 cell line, indicating strong antiproliferative effects .
    • Comparative studies revealed that it is more effective than many conventional chemotherapeutic agents.
  • Antioxidant Activity
    • The compound has been tested for its ability to scavenge free radicals, with some derivatives showing IC50 values lower than ascorbic acid, suggesting potent antioxidant properties .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial growth and cancer cell proliferation.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties may help in reducing oxidative stress in cells, contributing to its anticancer effects.

Case Studies

  • Antibacterial Efficacy
    • A comparative study assessed the antibacterial activity of various furan derivatives, including this compound. Results indicated superior efficacy against Gram-positive bacteria compared to other tested compounds .
  • Cytotoxicity in Cancer Models
    • In a series of experiments involving human cancer cell lines, this compound demonstrated significant cytotoxic effects, particularly in prostate and colorectal cancer models. The IC50 values ranged from 10 to 20 μM across different cell lines .

Antimicrobial Activity Comparison

CompoundTarget OrganismMIC (μg/mL)
This compoundStaphylococcus aureus1
Escherichia coli10
Candida albicans5

Cytotoxicity Data

Cell LineIC50 (μM)
HuTu8013.36
LNCaP>30
HCT11618.50

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